molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

Cat. No.: B12057739
M. Wt: 580.5 g/mol
InChI Key: IKZZNFIJWMQZMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a model compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can be compared with similar compounds such as:

The uniqueness of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose lies in its combination of acetyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29O13P

Molecular Weight

580.5 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3

InChI Key

IKZZNFIJWMQZMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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